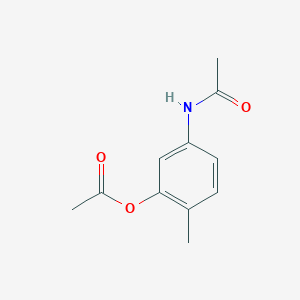

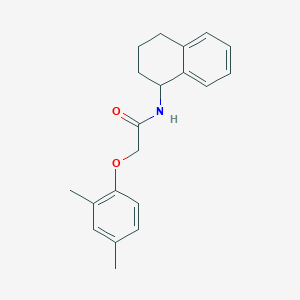

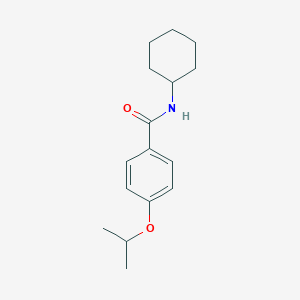

N-(5-(metiltio)-1,3,4-tiadiazol-2-il)propionamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

The acetamido-1,3,4-thiodiazole unit is essentially planar . Inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, forming R22(8) ring motifs .Chemical Reactions Analysis

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Mecanismo De Acción

The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory and tumor processes.

Biochemical and Physiological Effects:

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide in lab experiments is its ability to exhibit anti-inflammatory and anti-tumor properties. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Direcciones Futuras

There are several future directions for research on N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide. One of the most promising directions is to further explore its potential applications in the field of medicine. This could involve studying its effects on specific types of cancer or inflammatory diseases. Another direction is to further explore its potential use as a pesticide, with a focus on developing more effective formulations and delivery methods. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.

Métodos De Síntesis

The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can be achieved through various methods. One of the most common methods is the reaction of 5-methylsulfanyl-1,3,4-thiadiazole-2-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent such as sodium hydroxide.

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

Los derivados de 1,3,4-tiadiazol, que incluyen “N-(5-(metiltio)-1,3,4-tiadiazol-2-il)propionamida”, se han sintetizado y evaluado como potentes agentes antimicrobianos . Estos compuestos se probaron contra E. coli, B. mycoides y C. albicans, y algunos mostraron una actividad antimicrobiana significativa .

Metilación de anilinas

Los complejos de rutenio ciclometalados se han utilizado para metilar eficazmente las anilinas con metanol, produciendo selectivamente N-metil anilinas . Este proceso, conocido como un procedimiento de autotransferencia de hidrógeno, se lleva a cabo en condiciones suaves y podría potencialmente involucrar a “this compound” en la reacción .

Actividades antiinflamatorias

Si bien no están directamente relacionados con “this compound”, los derivados de 5-sustituidos 4,6-dicloro-2-[(N, N-dimetilamino)metileneamino]pirimidina, que son estructuralmente similares, se han encontrado que suprimen la generación de NO . Esto sugiere posibles aplicaciones antiinflamatorias para compuestos similares, incluido “this compound”.

Propiedades

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEETXKMATPTMBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

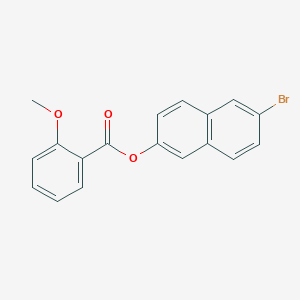

![N-(4-chlorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B473267.png)

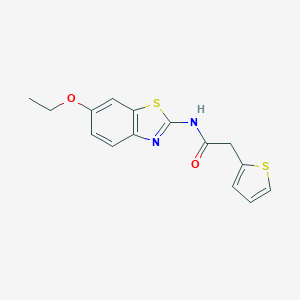

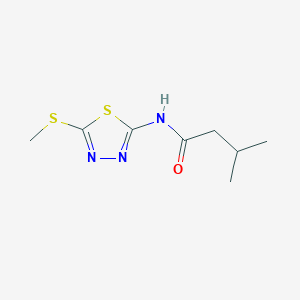

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)